molecular formula C6H12N4O2 B12376667 Photo-DL-lysine

Photo-DL-lysine

Cat. No.: B12376667
M. Wt: 172.19 g/mol
InChI Key: UQYHYAIQUDDSLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Photo-DL-lysine is a photo-reactive amino acid based on DL-lysine. It is designed to capture proteins that bind to lysine post-translational modifications. This compound is particularly useful in studying protein-protein interactions and post-translational modifications in living cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Photo-DL-lysine involves incorporating a photo-cross-linker, such as diazirine, into the side chain of natural lysine. This process typically requires the use of specific reagents and controlled reaction conditions to ensure the successful incorporation of the photo-reactive group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using recombinant expression systems, such as Escherichia coli, to produce the compound in high yields. This method reduces the required amount of the photo-reactive amino acid by a factor of 10 compared to standard protocols, while maintaining high incorporation rates .

Chemical Reactions Analysis

Types of Reactions

Photo-DL-lysine undergoes various chemical reactions, including photo-cross-linking, where the diazirine group reacts with adjacent molecules upon photoirradiation. This reaction results in the formation of covalent bonds between the photo-reactive amino acid and nearby proteins .

Common Reagents and Conditions

Common reagents used in these reactions include diazirine-based photo-cross-linkers and N-hydroxy-succinimide (NHS) esters. The reactions typically occur under UV light irradiation at a wavelength of approximately 365 nm .

Major Products Formed

The major products formed from these reactions are covalently linked protein complexes, which can be analyzed to study protein-protein interactions and protein structures .

Properties

Molecular Formula

C6H12N4O2

Molecular Weight

172.19 g/mol

IUPAC Name

2-amino-4-[3-(aminomethyl)diazirin-3-yl]butanoic acid

InChI

InChI=1S/C6H12N4O2/c7-3-6(9-10-6)2-1-4(8)5(11)12/h4H,1-3,7-8H2,(H,11,12)

InChI Key

UQYHYAIQUDDSLT-UHFFFAOYSA-N

Canonical SMILES

C(CC1(N=N1)CN)C(C(=O)O)N

Origin of Product

United States

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